2-Fluoro-4-iodopyridine-5-methanol
Description
2-Fluoro-4-iodopyridine-5-methanol is a halogenated pyridine derivative featuring a fluorine atom at position 2, an iodine atom at position 4, and a hydroxymethyl (-CH₂OH) group at position 5 on the pyridine ring. Such derivatives are often explored in pharmaceutical and agrochemical research due to pyridine’s versatility as a bioactive scaffold .
Properties
Molecular Formula |
C6H5FINO |
|---|---|
Molecular Weight |
253.01 g/mol |
IUPAC Name |
(6-fluoro-4-iodopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5FINO/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2 |
InChI Key |
SRQUKKXMVKOMKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)CO)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine precursors, which are subjected to iodination reactions under controlled conditions
Industrial Production Methods
Industrial production of 2-Fluoro-4-iodopyridine-5-methanol may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with the use of advanced purification techniques to isolate the desired compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodopyridine-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the iodine or fluorine atoms.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) and palladium catalysts (Pd/C) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-4-iodopyridine-5-methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodopyridine-5-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. The methanol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-Fluoro-5-iodopyridine (, Entry 11): This compound lacks the hydroxymethyl group at position 5 but shares the 2-fluoro and 5-iodo substituents. The absence of the polar -CH₂OH group reduces its solubility in polar solvents compared to the target compound. The iodine atom at position 5 (vs.
- 2-Fluoro-4-methyl-5-nitropyridine (): The nitro group at position 5 is a strong electron-withdrawing group, making this compound more reactive toward reduction or nucleophilic attack than 2-Fluoro-4-iodopyridine-5-methanol. The methyl group at position 4 introduces steric hindrance, which may limit its utility in coupling reactions compared to the iodine-substituted target compound .
Functional Group Variations
- 2-Fluoro-5-iodobenzoic acid (, Entry 7): Replacing the pyridine ring with a benzene ring and adding a carboxylic acid group increases acidity (pKa ~2–3). This contrasts with the hydroxymethyl group in the target compound, which is less acidic (pKa ~15–16) but capable of hydrogen bonding, enhancing solubility in protic solvents like methanol or water .
5-Fluoro-4-hydroxyquinazoline ():
The quinazoline core contains two nitrogen atoms, increasing basicity compared to pyridine. The 4-hydroxy group may participate in tautomerism, a property absent in the target compound. Such differences highlight how heterocycle choice impacts pharmacological activity and metabolic stability .
Data Table: Key Comparative Properties
| Compound Name | Core Structure | Key Substituents | Solubility | Reactivity Highlights |
|---|---|---|---|---|
| This compound | Pyridine | 2-F, 4-I, 5-CH₂OH | High in polar solvents | Cross-coupling, hydrogen bonding |
| 2-Fluoro-5-iodopyridine | Pyridine | 2-F, 5-I | Moderate in DMSO | Nucleophilic substitution |
| 2-Fluoro-4-methyl-5-nitropyridine | Pyridine | 2-F, 4-CH₃, 5-NO₂ | Low in water | Reduction-sensitive, electrophilic |
| 2-Fluoro-5-iodobenzoic acid | Benzene | 2-F, 5-I, COOH | High in basic aqueous solutions | Acid-base reactions |
| 5-Fluoro-4-hydroxyquinazoline | Quinazoline | 5-F, 4-OH | Moderate in ethanol | Tautomerism, metal coordination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
